N,N-dimethyl-4-sulfamoylbenzamide

Catalog No.
S681499
CAS No.
38576-77-1
M.F
C9H12N2O3S
M. Wt
228.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-4-sulfamoylbenzamide

CAS Number

38576-77-1

Product Name

N,N-dimethyl-4-sulfamoylbenzamide

IUPAC Name

N,N-dimethyl-4-sulfamoylbenzamide

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14)

InChI Key

PATCOXOSYWGZRL-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N

N,N-dimethyl-4-sulfamoylbenzamide is a sulfonamide derivative characterized by a benzamide structure with a sulfamoyl group attached at the para position. This compound features a dimethyl substitution on the nitrogen atom of the amide group, contributing to its unique properties and biological activities. The chemical formula is C₉H₁₃N₃O₃S, with a molecular weight of approximately 227.27 g/mol. The compound exhibits a variety of functional groups, including an amide and a sulfonamide, which are known for their pharmacological significance.

Synthesis and Characterization:

N,N-dimethyl-4-sulfamoylbenzamide has been synthesized and characterized by various research groups. The most common method involves the reaction of 4-sulfamoylbenzoic acid with dimethylformamide in the presence of a dehydrating agent, such as phosphorus oxychloride []. The resulting product can be purified by recrystallization or column chromatography.

Biological Activity:

While the specific biological activities of N,N-dimethyl-4-sulfamoylbenzamide itself haven't been extensively explored, it shares structural similarities with some known bioactive molecules.

  • Sulfamoyl moiety: The presence of the sulfamoyl group suggests potential antibacterial and antitumor properties, as this moiety is found in various clinically used drugs with these activities [, ].
  • Benzamide core: The benzamide core is a common pharmacophore associated with diverse biological activities, including enzyme inhibition, anti-inflammatory effects, and central nervous system modulation.
Typical of amides and sulfonamides:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The amine nitrogen can be acylated to form new derivatives, enhancing its biological activity.

These reactions are essential for modifying the compound to improve its efficacy in various applications.

N,N-dimethyl-4-sulfamoylbenzamide has demonstrated significant biological activity, particularly as an antiviral agent. Studies indicate that it acts as an inhibitor of hepatitis B virus capsid assembly, disrupting viral replication processes. Its mechanism involves interference with the structural integrity of viral proteins, making it a candidate for therapeutic interventions against viral infections .

Additionally, compounds within this class have shown potential anti-inflammatory and antibacterial properties, further broadening their applicability in medicinal chemistry.

The synthesis of N,N-dimethyl-4-sulfamoylbenzamide typically involves several key steps:

  • Formation of Sulfonyl Chloride: Starting from 2-fluorobenzoic acid, chlorosulfonic acid is used to generate sulfonyl chloride.
  • Amide Formation: The sulfonyl chloride is then reacted with an appropriate amine (e.g., N,N-dimethylamine) to form the desired amide.
  • Purification: The product is purified through recrystallization or chromatography to obtain high-purity N,N-dimethyl-4-sulfamoylbenzamide .

This multi-step synthesis allows for the introduction of various substituents to tailor the compound's properties.

N,N-dimethyl-4-sulfamoylbenzamide finds applications primarily in the pharmaceutical industry:

  • Antiviral Agents: Its efficacy against hepatitis B virus positions it as a potential therapeutic agent in antiviral drug development.
  • Research Tools: It serves as a structural scaffold for synthesizing other biologically active compounds.
  • Diagnostic

Interaction studies have shown that N,N-dimethyl-4-sulfamoylbenzamide can bind effectively to specific viral proteins involved in hepatitis B virus replication. These studies often utilize techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding affinities and interaction mechanisms . Understanding these interactions aids in optimizing the compound's design for enhanced antiviral activity.

Several compounds share structural similarities with N,N-dimethyl-4-sulfamoylbenzamide. Below is a comparison highlighting their unique features:

Compound NameStructure TypeBiological ActivityUnique Features
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamideSulfamoyl BenzamideAntiviralNitro group enhances reactivity
SulfamethoxazoleSulfonamideAntibacterialBroad-spectrum antibiotic
NitisinoneSulfamoyl BenzamideTreatment for tyrosinemiaInhibits 4-hydroxyphenylpyruvate dioxygenase
Benzamide derivativesGeneral ClassVariesDiverse applications in medicinal chemistry

N,N-dimethyl-4-sulfamoylbenzamide stands out due to its specific antiviral activity against hepatitis B virus, while other compounds may focus on antibacterial or different antiviral properties.

XLogP3

0.4

Wikipedia

N,N-dimethyl-4-sulfamoylbenzamide

Dates

Last modified: 08-15-2023

Explore Compound Types